3-(3-Boronophenyl)acrylic acid 3-(3-Boronophenyl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 216144-91-1; 843662-48-6
VCID: VC5430167
InChI: InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+
SMILES: B(C1=CC(=CC=C1)C=CC(=O)O)(O)O
Molecular Formula: C9H9BO4
Molecular Weight: 191.98

3-(3-Boronophenyl)acrylic acid

CAS No.: 216144-91-1; 843662-48-6

Cat. No.: VC5430167

Molecular Formula: C9H9BO4

Molecular Weight: 191.98

* For research use only. Not for human or veterinary use.

3-(3-Boronophenyl)acrylic acid - 216144-91-1; 843662-48-6

Specification

CAS No. 216144-91-1; 843662-48-6
Molecular Formula C9H9BO4
Molecular Weight 191.98
IUPAC Name (E)-3-(3-boronophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+
Standard InChI Key QCHIEOGZUMAQKI-SNAWJCMRSA-N
SMILES B(C1=CC(=CC=C1)C=CC(=O)O)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the 3-position and an acrylic acid (-CH₂-CH₂-COOH) moiety. This structure enables dual reactivity: the boronic acid participates in Suzuki-Miyaura cross-couplings, while the acrylic acid allows esterification or polymerization.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Reference
Molecular formulaC₉H₉BO₄
Molecular weight216.01 g/mol
Predicted logP1.8 (moderate hydrophobicity)
Topological polar surface area74.6 Ų
Boron content4.99%Calculated

Synthetic Methodologies

Knoevenagel Condensation

A standard route involves condensing 3-boronobenzaldehyde with malonic acid in the presence of pyridine, yielding the acrylic acid backbone. This method, adapted from bromophenyl analog syntheses , achieves ~85% efficiency under reflux conditions (120°C, 6 hr).

Boronation of Phenylacrylic Acids

Post-functionalization strategies apply Miyaura borylation to pre-formed cinnamic acids. For example, 3-bromocinnamic acid undergoes palladium-catalyzed coupling with bis(pinacolato)diboron to install the boron group, as demonstrated in related systems .

Applications in Drug Discovery

Anticancer Activity

Structural analogs like 3-(4-chlorophenyl)acrylic acid exhibit potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 3.24 μM) via β-tubulin inhibition . Boronated derivatives may enhance target specificity through boronic acid-protein interactions, as seen in proteasome inhibitors .

Material Science Applications

Polymer Synthesis

The acrylic acid moiety enables radical polymerization, forming boronate-functionalized polymers. Such materials exhibit tunable thermal stability (decomposition >300°C) and applications in self-healing hydrogels .

Table 2: Polymer Properties vs. Boron Content

Boron Content (%)Tensile Strength (MPa)Glass Transition Temp (°C)
2.545 ± 3125
5.038 ± 2140
7.532 ± 4155

Comparative Analysis with Halogenated Analogs

Reactivity Trends

  • Suzuki Coupling Efficiency: Boronated derivatives show 5× higher cross-coupling yields vs. brominated counterparts in Pd-mediated reactions .

  • Acid Dissociation: pKₐ = 4.2 for the acrylic acid group, comparable to 3-bromocinnamic acid (pKₐ = 4.27) .

Biological Performance

CompoundIC₅₀ (MDA-MB-231)LogP
3-(3-Boronophenyl)acrylic acid5.8 μM (predicted)1.8
3-Bromocinnamic acid15.2 μM2.6
3-Chlorocinnamic acid8.9 μM2.3

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